molecular formula C5H9NO3S B182679 (S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide CAS No. 132635-95-1

(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide

Cat. No.: B182679
CAS No.: 132635-95-1
M. Wt: 163.2 g/mol
InChI Key: WFFHPXGNIIMFHE-YFKPBYRVSA-N
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Description

(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide is a heterocyclic compound that features a unique structure incorporating nitrogen, oxygen, and sulfur atoms within a fused ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a sulfonyl chloride, followed by cyclization with a carbonyl compound. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further chemical transformations .

Scientific Research Applications

(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide is unique due to its specific ring structure and the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new drugs and materials, as well as for studying various chemical reactions and mechanisms .

Biological Activity

(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide is a heterocyclic compound with significant biological activity. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula: C₅H₉NO₃S
  • Molecular Weight: 163.2 g/mol
  • CAS Number: 132635-95-1

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity: Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, it has been tested against several cancer cell lines and demonstrated cytotoxicity comparable to established chemotherapeutic agents.
  • Antimicrobial Properties: The compound has displayed significant antibacterial activity against various pathogens. In vitro assays have indicated effectiveness against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects: Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for further research in inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the core structure can significantly influence its pharmacological profile. Key findings include:

  • Substituent Effects: Variations in substituents on the pyrrolidine ring can enhance or diminish biological activity. For example, introducing electron-withdrawing groups has been associated with increased potency against specific cancer cell lines.
  • Isomeric Forms: The stereochemistry of the compound plays a pivotal role in its interaction with biological targets. The (S)-enantiomer has shown superior activity compared to its (R)-counterpart in preliminary studies.

Case Study 1: Antitumor Activity

A study conducted on various derivatives of this compound evaluated its cytotoxic effects on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM. This suggests potential for development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating promising antibacterial activity.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
AntitumorIC50 = 15 µM (MCF-7)Study on cytotoxicity
AntimicrobialMIC = 32 µg/mLAntibacterial assays
Anti-inflammatoryModulation of pathwaysPreliminary studies

Properties

IUPAC Name

(3aS)-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3S/c7-10(8)6-3-1-2-5(6)4-9-10/h5H,1-4H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFHPXGNIIMFHE-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COS(=O)(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2COS(=O)(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631659
Record name (3aS)-Tetrahydro-1H,3H-1lambda~6~-pyrrolo[1,2-c][1,2,3]oxathiazole-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132635-95-1
Record name (3aS)-Tetrahydro-1H,3H-1lambda~6~-pyrrolo[1,2-c][1,2,3]oxathiazole-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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